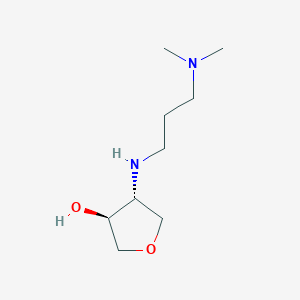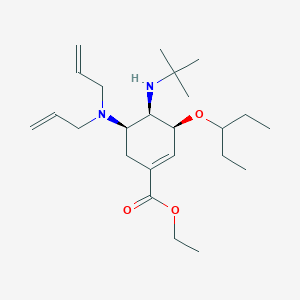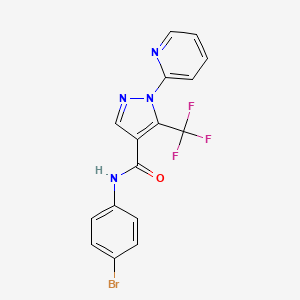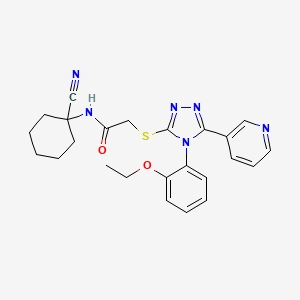
(3S,4R)-4-((3-(Dimethylamino)propyl)amino)tetrahydrofuran-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4R)-4-((3-(Dimethylamino)propyl)amino)tetrahydrofuran-3-ol is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a tetrahydrofuran ring substituted with a dimethylamino propyl group, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-((3-(Dimethylamino)propyl)amino)tetrahydrofuran-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tetrahydrofuran and dimethylamine.
Reaction Conditions: The reaction conditions often involve the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the starting material, followed by nucleophilic substitution with the dimethylamino propyl group.
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the synthesis under controlled conditions.
Continuous Flow Chemistry: Implementing continuous flow chemistry to enhance the efficiency and yield of the reaction.
Automated Purification Systems: Employing automated purification systems to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3S,4R)-4-((3-(Dimethylamino)propyl)amino)tetrahydrofuran-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation Reagents: Hydrogen peroxide, potassium permanganate.
Reduction Reagents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3S,4R)-4-((3-(Dimethylamino)propyl)amino)tetrahydrofuran-3-ol is used as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of stereochemically pure compounds.
Biology
In biological research, the compound may be used as a ligand in the study of enzyme-substrate interactions or as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as acting as an inhibitor or activator of specific biological pathways.
Industry
In the industrial sector, the compound may be utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (3S,4R)-4-((3-(Dimethylamino)propyl)amino)tetrahydrofuran-3-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
(3S,4R)-4-((3-(Dimethylamino)propyl)amino)tetrahydrofuran-2-ol: A similar compound with a hydroxyl group at the 2-position instead of the 3-position.
(3S,4R)-4-((3-(Dimethylamino)propyl)amino)tetrahydrofuran-3-one: A ketone derivative with a carbonyl group at the 3-position.
Uniqueness
(3S,4R)-4-((3-(Dimethylamino)propyl)amino)tetrahydrofuran-3-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C9H20N2O2 |
|---|---|
Peso molecular |
188.27 g/mol |
Nombre IUPAC |
(3S,4R)-4-[3-(dimethylamino)propylamino]oxolan-3-ol |
InChI |
InChI=1S/C9H20N2O2/c1-11(2)5-3-4-10-8-6-13-7-9(8)12/h8-10,12H,3-7H2,1-2H3/t8-,9-/m1/s1 |
Clave InChI |
RDIPPXMBEVSSNE-RKDXNWHRSA-N |
SMILES isomérico |
CN(C)CCCN[C@@H]1COC[C@H]1O |
SMILES canónico |
CN(C)CCCNC1COCC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-{[7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13363036.png)
![1-(3-chlorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363043.png)
![6-(3,4-Dimethoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363046.png)
![methyl 4-({[6-(1H-pyrazol-1-yl)-3-pyridinyl]carbonyl}amino)benzoate](/img/structure/B13363048.png)

![1-(2-pyridinyl)-N-[2-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B13363051.png)



![(5Z)-2-(2-ethylanilino)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13363078.png)



